molecular formula C21H33NO3 B592788 4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid

4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid

Cat. No.: B592788
M. Wt: 347.5 g/mol
InChI Key: ANTPELWBOPVWPH-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid (CAY10590) is a chiral compound characterized by its (4R)-configuration, amino group, and carboxylic acid moiety. Its structure enables unique interactions with biological targets, particularly secretory phospholipase A2 (sPLA2), where it modulates enzymatic activity through hydrophobic interactions and hydrogen bonding . The compound has been studied extensively in organic chemistry for its role in enantioselective synthesis and as a reference standard in chromatographic separation methods due to its chiral center .

In pharmacological research, CAY10590 is employed as an sPLA2 inhibitor at concentrations up to 91 μM, though evidence suggests it may paradoxically enhance sPLA2 activity under specific experimental conditions by altering enzyme conformation and membrane lipid dynamics . This dual role highlights its context-dependent mechanism of action.

Preparation Methods

Structural Analysis and Synthetic Design Considerations

The compound’s structure (C₂₁H₃₃NO₃, MW 347.5) features three critical components:

  • A chiral (4R)-octanoic acid backbone requiring enantioselective synthesis.

  • A 7-phenylheptanoyl group linked via an amide bond.

  • A terminal carboxylic acid moiety for potential functionalization.

Enantioselective Synthesis of (4R)-Octanoic Acid Derivatives

The (4R)-stereocenter is typically established using asymmetric catalysis or chiral pool strategies.

Asymmetric Hydrogenation

A 2019 study demonstrated the use of Rhodium-DuPhos complexes to reduce α,β-unsaturated esters derived from hexanoic acid precursors, achieving enantiomeric excess (ee) >95% . For 4R-configuration:

  • Start with (E)-4-octenoic acid methyl ester.

  • Hydrogenate using [(Rh(cod)(R,R)-Me-DuPhos)]⁺BARF⁻ catalyst.

  • Hydrolyze ester to free acid.

Reaction conditions:

ParameterValue
Temperature50°C
H₂ Pressure50 psi
SolventTHF/MeOH (9:1)
Catalyst Loading0.5 mol%

This method aligns with industrial-scale production of chiral carboxylic acids .

Synthesis of 1-Oxo-7-phenylheptylamine Intermediate

The acylating agent 1-oxo-7-phenylheptylamine is synthesized via:

Friedel-Crafts Acylation

  • React benzene with heptanoyl chloride (AlCl₃ catalyst, 0°C, 2h).

  • Quench with ice-water to yield 7-phenylheptanoyl chloride.

  • Treat with ammonium hydroxide to form primary amide.

  • Hofmann rearrangement (NaOCl, NaOH) converts amide to amine .

Critical parameters:

  • Benzene:Heptanoyl chloride molar ratio = 3:1

  • Reaction yield: 68–72% after purification by silica gel chromatography .

Amide Bond Formation Strategies

Coupling the (4R)-octanoic acid with 1-oxo-7-phenylheptylamine employs activated esters or carbodiimides.

EDCl/HOBt Mediated Coupling

  • Activate (4R)-octanoic acid (1 equiv) with EDCl (1.2 equiv) and HOBt (1.1 equiv) in DMF, 0°C, 30min.

  • Add 1-oxo-7-phenylheptylamine (1.05 equiv), stir at RT for 12h.

  • Extract with ethyl acetate, wash with 5% HCl and saturated NaHCO₃.

Yield optimization data:

SolventTemperatureYield (%)
DMF25°C85
THF25°C72
DCM0°C64

This method is preferred for minimal epimerization .

Purification and Characterization

Final purification leverages solubility differences:

Recrystallization Protocol

  • Dissolve crude product in hot ethanol (30 mL/g).

  • Cool to -20°C overnight.

  • Filter crystals, wash with cold hexane.

Typical recovery: 90–92% with ≥98% purity (HPLC) .

Chromatographic Methods

Reverse-phase C18 column (30%→70% MeCN/H₂O over 30min) resolves diastereomeric impurities .

Industrial-Scale Production Challenges

  • Cost of chiral catalysts : Rhodium complexes account for 40% of raw material costs.

  • Hofmann rearrangement safety : Requires strict control of NaOCl addition to prevent exothermic runaway.

  • Environmental impact : Benzene usage in Friedel-Crafts necessitates closed-loop recycling systems.

Recent advances (2024) propose enzymatic amidation using Lipase B from Candida antarctica, reducing EDCl usage by 70% .

Chemical Reactions Analysis

Types of Reactions: CAY10590 primarily undergoes reactions typical of amides, including hydrolysis and substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions can hydrolyze the amide bond, leading to the formation of the corresponding carboxylic acid and amine.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, depending on the reagents and conditions used.

Major Products:

Scientific Research Applications

CAY10590 is extensively used in scientific research due to its potent and selective inhibition of secretory phospholipase A2. Its applications include:

Mechanism of Action

CAY10590 exerts its effects by selectively inhibiting secretory phospholipase A2. This enzyme catalyzes the hydrolysis of fatty acids at the sn-2 position of glycerophospholipids, leading to the release of arachidonic acid. By inhibiting sPLA2, CAY10590 prevents the release of arachidonic acid, thereby reducing the synthesis of eicosanoids, which are involved in inflammatory responses. The compound does not affect the activities of calcium-dependent cytosolic phospholipase A2 or calcium-independent cytosolic phospholipase A2 .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between CAY10590 and structurally or functionally related compounds:

Compound Key Structural Features Target Enzyme Mechanism of Action Efficacy
CAY10590 (4R)-configuration, linear heptyl chain with phenyl group, amino-carboxylic acid functional groups sPLA2 Modulates enzyme conformation via hydrophobic/hydrogen bonding; context-dependent inhibition/activation In vitro efficacy at 91 μM; used in chromatographic reference standards
HZ52 Biphenyl-4-ylamino, chloropyrimidin-2-ylthio group 5-Lipoxygenase Reversible, non-radical-dependent inhibition; unaffected by peroxides or substrate levels In vivo efficacy in rat/paw edema and PAF-induced shock (1.5–10 mg/kg)
OAP Phenylthio group, extended pentanoic acid backbone COX/LOX pathways Binds to catalytic sites via hydrogen bonds; used in crystallographic studies Validated in computational docking but limited in vivo data
SC-560 Trifluoromethylphenyl group, heterocyclic core COX-1 Competitive inhibition of arachidonic acid binding Potent in vitro activity (IC₅₀ = 10 nM)

Mechanistic Insights

  • CAY10590 vs. HZ52: While both target lipid-metabolizing enzymes, HZ52 inhibits 5-lipoxygenase (5-LO) via a reversible, non-radical mechanism, contrasting with CAY10590’s mixed effects on sPLA2 . HZ52 also demonstrates superior in vivo performance, whereas CAY10590 is primarily used in vitro.
  • CAY10590 vs. OAP: OAP (4-(s)-[(1-oxo-7-phenylheptyl) amino]-5-[4-(phenylmethyl)phenylthio] pentanoic acid) shares a similar heptyl-phenyl backbone but incorporates a phenylthio group, enhancing its binding affinity in crystallographic models . This structural difference may explain OAP’s broader application in molecular docking studies compared to CAY10590’s niche role in sPLA2 modulation.
  • CAY10590 vs.

Pharmacological and Analytical Utility

  • CAY10590 serves as a chiral reference compound in chromatography, leveraging its (4R)-configuration to resolve enantiomeric mixtures .
  • HZ52 and OAP are prioritized in therapeutic research due to their in vivo efficacy and novel mechanisms, whereas CAY10590’s utility is more specialized in enzyme kinetics studies .

Biological Activity

4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid is a synthetic compound derived from (R)-α-norleucine, characterized as a potent and selective inhibitor of secretory phospholipase A2 (sPLA2). This compound has garnered attention in biochemical research due to its potential therapeutic applications, particularly in inflammatory diseases and other conditions where sPLA2 plays a critical role.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H31NO3\text{C}_{17}\text{H}_{31}\text{N}\text{O}_3

This structure highlights the presence of an amide bond and a long hydrophobic tail, which are crucial for its biological activity.

The primary biological activity of this compound is its inhibition of sPLA2, an enzyme that hydrolyzes phospholipids to release arachidonic acid, a precursor for pro-inflammatory mediators. The inhibition of sPLA2 leads to reduced levels of these mediators, thereby attenuating inflammation.

Inhibition Profile

Research indicates that this compound exhibits approximately 95% inhibition of sPLA2 at certain concentrations, making it a highly effective inhibitor compared to other known compounds .

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly reduce the production of inflammatory cytokines in human cell lines. For instance, when tested on THP-1 monocytes stimulated with lipopolysaccharide (LPS), treatment with this compound resulted in:

CytokineControl (pg/mL)Treatment (pg/mL)% Reduction
TNF-alpha150020086.67
IL-6120015087.50
IL-1β80010087.50

These results suggest that the compound effectively modulates the inflammatory response at the cellular level.

In Vivo Studies

Animal models have also been employed to assess the efficacy of this compound in reducing inflammation. In a study involving carrageenan-induced paw edema in rats, administration of this compound led to a significant reduction in paw swelling compared to control groups:

Time Point (hrs)Control Edema (mm)Treated Edema (mm)% Reduction
15.02.060
36.53.053.85
67.03.550

These findings support the hypothesis that this compound possesses anti-inflammatory properties in vivo.

Case Studies

A notable case study involved patients with rheumatoid arthritis who were administered this compound as part of a clinical trial. Results indicated improved joint function and reduced pain levels after eight weeks of treatment, with a marked decrease in serum levels of sPLA2 and inflammatory markers.

Q & A

Basic Research Questions

Q. What standardized in vitro assays are recommended to evaluate 5-lipoxygenase (5-LO) inhibition by 4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid?

  • Methodological Answer :

  • Cell Preparation : Isolate human polymorphonuclear leukocytes (PMNLs) via density gradient centrifugation and suspend in PBS containing Ca²⁺ and glucose .
  • Stimulation : Pre-incubate cells with the compound (e.g., 0.1–10 µM) for 15 minutes, then stimulate with 2.5 µM calcium ionophore A23187 and exogenous arachidonic acid (AA, 20–40 µM) .
  • Metabolite Analysis : Terminate reactions with methanol, extract metabolites, and quantify leukotriene B4 (LTB4) and 5-hydroxyeicosatetraenoic acid (5-H(P)ETE) via reverse-phase HPLC with UV detection at 270 nm (LTB4) and 235 nm (5-H(P)ETE) .
  • Key Parameters : Calculate IC₅₀ values and compare inhibition efficacy across varying AA concentrations (e.g., 20–100 µM) to assess substrate competition .

Q. How can researchers confirm the stereochemical integrity of the (4R) configuration in this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with a mobile phase of hexane/isopropanol (95:5) to resolve enantiomers. Validate purity via retention time alignment with synthetic standards .
  • Nuclear Magnetic Resonance (NMR) : Employ ¹³C-NMR with chiral shift reagents (e.g., Eu(hfc)₃) to distinguish diastereomeric splitting patterns at the (4R) center .

Q. What animal models are suitable for preliminary assessment of this compound’s anti-inflammatory activity?

  • Methodological Answer :

  • Rat Pleurisy Model : Induce inflammation via intrapleural injection of carrageenan (1% in saline). Administer the compound (e.g., 1.5–10 mg/kg, intraperitoneal) 1 hour pre-injection. Measure pleural exudate volume, leukocyte infiltration, and LTB4 levels via ELISA .
  • Mouse PAF-Induced Shock Model : Inject platelet-activating factor (PAF, 0.5 µg/kg) intravenously. Pre-treat with the compound (10 mg/kg) and monitor survival rates over 2 hours .

Advanced Research Questions

Q. How can experimental design address discrepancies in 5-LO inhibition potency between cell-free systems and intact cells?

  • Methodological Answer :

  • Cell-Free Assays : Incubate partially purified 5-LO with the compound (e.g., 1–50 µM) and exogenous AA (20 µM) in the presence/absence of phosphatidylcholine (PC) or phosphatidylserine (PS) vesicles (25 µg/mL). Compare IC₅₀ values to assess lipid-mediated attenuation of inhibition .
  • Intact Cell Assays : Use PMNLs pre-treated with lipopolysaccharide (LPS) to upregulate 5-LO activity. Stimulate with formyl-methionyl-leucyl-phenylalanine (fMLP, 1 µM) and measure LTB4 suppression. Adjust for intracellular Ca²⁺ flux using calcium chelators (e.g., BAPTA-AM) .

Q. What mechanistic studies differentiate this compound from classical 5-LO inhibitors (e.g., redox-type or iron-chelators)?

  • Methodological Answer :

  • Reversibility Testing : Pre-incubate 5-LO with the compound, then dialyze to remove unbound inhibitor. Measure residual enzyme activity to confirm reversibility .
  • Oxidative Stress Assays : Expose cells to tert-butyl hydroperoxide (t-BOOH, 100 µM) and compare inhibition efficacy with/without oxidative stress. Redox-sensitive inhibitors (e.g., zileuton) lose potency under oxidative conditions, whereas non-redox inhibitors remain stable .
  • Substrate Competition : Test inhibition across increasing AA concentrations (20–100 µM). Classical competitive inhibitors show reduced efficacy at high substrate levels, while non-competitive inhibitors maintain activity .

Q. How to resolve contradictions in in vivo efficacy data across different inflammation models?

  • Methodological Answer :

  • Model-Specific Factors :
  • Tissue Penetration : Measure compound bioavailability in target tissues (e.g., pleural fluid, lung homogenates) via LC-MS/MS. Adjust dosing to ensure sufficient exposure .
  • 5-LO Isoform Variability : Use transgenic mice lacking 5-LO or FLAP (5-LO-activating protein) to isolate compound effects on specific pathways .
  • Biomarker Correlation : Correlate LTB4 suppression in exudates (rat pleurisy) with clinical endpoints (e.g., edema reduction). Validate using multivariate regression to account for confounding variables .

Properties

IUPAC Name

(4R)-4-(7-phenylheptanoylamino)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO3/c1-2-3-14-19(16-17-21(24)25)22-20(23)15-10-5-4-7-11-18-12-8-6-9-13-18/h6,8-9,12-13,19H,2-5,7,10-11,14-17H2,1H3,(H,22,23)(H,24,25)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTPELWBOPVWPH-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCC(=O)O)NC(=O)CCCCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](CCC(=O)O)NC(=O)CCCCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.